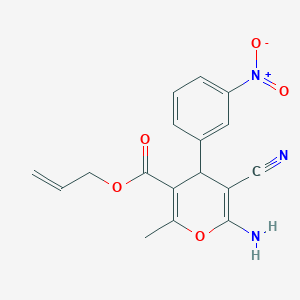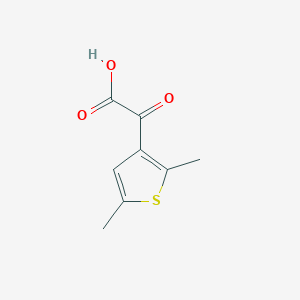![molecular formula C19H14Cl2N2O4 B6017076 N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B6017076.png)
N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of dichloro and methoxy groups in its structure suggests it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 3,5-dichloro-4-methoxybenzoic acid: This can be achieved through the chlorination of 4-methoxybenzoic acid using chlorine gas in the presence of a catalyst.
Formation of 3,5-dichloro-4-methoxybenzoyl chloride: The benzoic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with 3-aminophenylfuran-2-carboxamide: The acyl chloride is reacted with 3-aminophenylfuran-2-carboxamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3,5-dichloro-4-formylbenzoic acid, while reduction of nitro groups can produce corresponding amines.
Applications De Recherche Scientifique
N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of dichloro and methoxy groups can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide: Characterized by its unique combination of dichloro and methoxy groups.
N-[3-[(3,5-dichloro-4-hydroxybenzoyl)amino]phenyl]furan-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[3-[(3,5-dichloro-4-methylbenzoyl)amino]phenyl]furan-2-carboxamide: Contains a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of dichloro and methoxy groups may confer distinct properties compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-26-17-14(20)8-11(9-15(17)21)18(24)22-12-4-2-5-13(10-12)23-19(25)16-6-3-7-27-16/h2-10H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPONZPVHCQYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{4-[(cyclobutylamino)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6016997.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6017003.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-phenylethyl)triazol-4-yl]methanone](/img/structure/B6017016.png)

![7-(2-cyclohexylethyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6017041.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-methoxybenzamide](/img/structure/B6017056.png)
![6-(3-{3-[benzyl(methyl)amino]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6017058.png)
![2-(cyclohexylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6017060.png)
![1'-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6017065.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[1-(3-methylpyridin-2-yl)propan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B6017070.png)
![N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide](/img/structure/B6017091.png)
![N-cyclopentyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B6017092.png)
![1-(2-fluorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine](/img/structure/B6017100.png)

